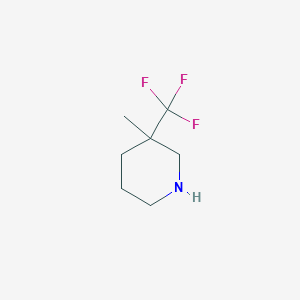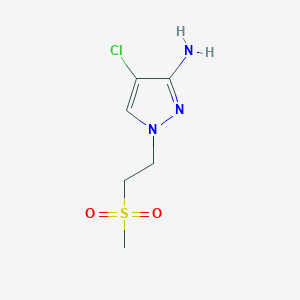
4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at position 4, a methanesulfonylethyl group at position 1, and an amine group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole with 2-chloroethyl methanesulfonate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts to achieve the desired coupling under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of starting materials, and environmental considerations.
化学反応の分析
Types of Reactions
4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methanesulfonylethyl group can undergo oxidation to form sulfone derivatives or reduction to yield sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Solvents: Dimethylformamide (DMF), acetonitrile
Catalysts: Palladium catalysts for coupling reactions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions include substituted pyrazoles, sulfone derivatives, and coupled products with various functional groups.
科学的研究の応用
4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of 4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that control cell growth, differentiation, and metabolism . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the transfer of phosphate groups from ATP to target proteins.
類似化合物との比較
Similar Compounds
4-chloro-1-(2-methanesulfonylethyl)-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine:
2-(1-bromo-2-methanesulfonylethyl)-4-chloro-1-methoxybenzene: Features a bromo group and a methoxybenzene ring, providing unique reactivity and uses.
Uniqueness
4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protein kinases and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
特性
分子式 |
C6H10ClN3O2S |
|---|---|
分子量 |
223.68 g/mol |
IUPAC名 |
4-chloro-1-(2-methylsulfonylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H10ClN3O2S/c1-13(11,12)3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) |
InChIキー |
TXTQYNGCFYDDOC-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCN1C=C(C(=N1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



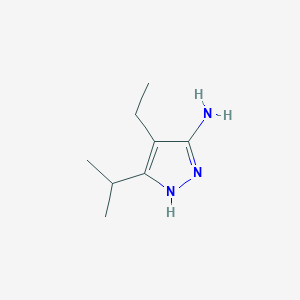
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride](/img/structure/B13067938.png)
![3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13067943.png)


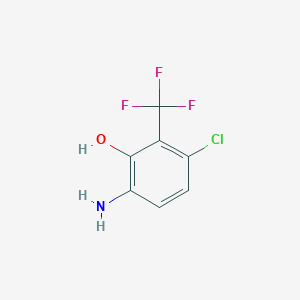
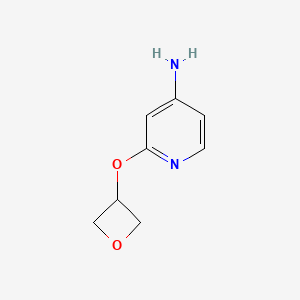

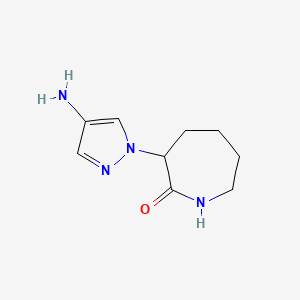
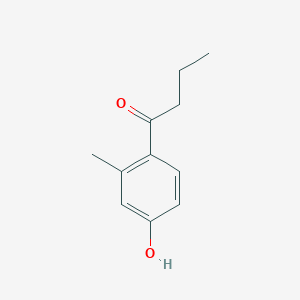
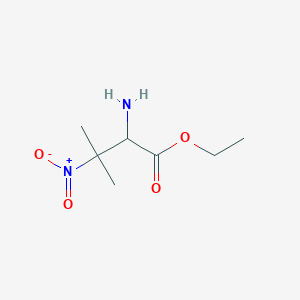
![4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13068012.png)
